[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate
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Overview
Description
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate is a complex organic compound with significant applications in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of Bromine and Cyano Groups: Bromination and cyanation are carried out using bromine and cyanide sources under controlled conditions to ensure selective substitution.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove the bromine or cyano groups, yielding different derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Sodium azide or thiolates under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy)Methyl)tetrahydro-2H-pyran-2-one]
- [(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
Uniqueness
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for selective modifications, making it a valuable compound in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C12H14BrNO7 |
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Molecular Weight |
364.15 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10+,11-,12+/m1/s1 |
InChI Key |
PWDCJWOBYXDRAR-KXNHARMFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C#N)Br |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Origin of Product |
United States |
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